molecular formula C6H7NO3 B2990257 3-(Dimethylcarbamoyl)prop-2-ynoic acid CAS No. 1314937-25-1

3-(Dimethylcarbamoyl)prop-2-ynoic acid

Cat. No. B2990257
CAS RN: 1314937-25-1
M. Wt: 141.126
InChI Key: SLWUNCBYKVARGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylcarbamoyl)prop-2-ynoic acid is a chemical compound with the CAS Number: 1314937-25-1 . It has a molecular weight of 141.13 and its IUPAC name is 4-(dimethylamino)-4-oxo-2-butynoic acid . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 3-(Dimethylcarbamoyl)prop-2-ynoic acid is 1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(Dimethylcarbamoyl)prop-2-ynoic acid is a powder that is stored at room temperature . Its molecular weight is 141.13 , and its molecular formula is C6H7NO3 .

Scientific Research Applications

Synthesis and Characterization of New Compounds

Research on 3-(Dimethylcarbamoyl)prop-2-ynoic acid and its derivatives focuses on the synthesis and characterization of novel compounds, which have potential applications in material science and as ligands in the formation of metal complexes. For instance, studies on amic acid derivatives demonstrate their role in synthesizing complexes with metal ions, which could have applications in catalysis and materials science (Abdulghani & Sahan, 2012).

Antibacterial and Anti-inflammatory Activities

Another significant application area is the exploration of antibacterial and anti-inflammatory properties of compounds derived from or related to 3-(Dimethylcarbamoyl)prop-2-ynoic acid. Studies have identified compounds with promising antibacterial and anti-inflammatory activities, highlighting the potential of these compounds in developing new therapeutic agents (Chavan & Hosamani, 2018).

Organic Sensitizers for Solar Cell Applications

The compound and its derivatives are also investigated for their use as organic sensitizers in solar cells. The engineering of these sensitizers at the molecular level aims to enhance the efficiency of solar energy conversion, presenting a sustainable alternative to traditional energy sources (Kim et al., 2006).

Molecular Engineering and Drug Design

The structural flexibility and functional diversity of compounds like 3-(Dimethylcarbamoyl)prop-2-ynoic acid make them valuable in molecular engineering and drug design. Research into fatty acid amide hydrolase inhibitors, for example, utilizes derivatives of this compound, contributing to the development of new drugs with analgesic, anxiolytic-like, and antidepressant-like properties (Mor et al., 2008).

Environmental and Industrial Applications

Finally, the study of synthetic complex esters based on derivatives of 3-(Dimethylcarbamoyl)prop-2-ynoic acid for use as automotive gear lubricants illustrates the compound's potential in industrial and environmental applications. Such research aims at developing biodegradable lubricants that are compatible with extreme pressure additives (Nagendramma & Kaul, 2008).

Safety and Hazards

The safety information for 3-(Dimethylcarbamoyl)prop-2-ynoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(dimethylamino)-4-oxobut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWUNCBYKVARGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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